molecular formula C17H11ClO4 B7751229 2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid

2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid

Cat. No.: B7751229
M. Wt: 314.7 g/mol
InChI Key: GVXYBGSYNGEFQF-UHFFFAOYSA-N
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Description

2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The presence of a chloro substituent at the 6th position and a methyl group at the 7th position, along with a benzoic acid moiety at the 2nd position, makes this compound unique and of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-7-methyl-4-oxo-4H-chromen-2-carbaldehyde with benzoic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated under reflux conditions to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency. The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the chromen-4-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted chromen-4-one compounds.

Scientific Research Applications

2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

2-(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid can be compared with other similar compounds, such as:

  • 6-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetic acid benzyl ester
  • 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)-acetic acid benzyl ester
  • 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yloxy)-acetic acid benzyl ester

These compounds share a similar chromen-4-one core structure but differ in the substituents attached to the core. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, highlighting the uniqueness of this compound in terms of its specific substituent pattern and resulting activities .

Properties

IUPAC Name

2-(6-chloro-7-methyl-4-oxochromen-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-9-6-15-12(7-13(9)18)14(19)8-16(22-15)10-4-2-3-5-11(10)17(20)21/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXYBGSYNGEFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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